(3R,4R)-rel-3,4-Bis(methoxycarbonyl)hexanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes four carboxylic acid groups and two methyl ester groups. Its stereochemistry is defined by the (2r,3r)-rel configuration, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester typically involves multi-step organic reactions. One common method includes the esterification of butanetetracarboxylic acid with methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions are essential to ensure high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
(2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester groups can undergo hydrolysis, releasing active carboxylic acids that can participate in various biochemical pathways. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Butanetetracarboxylic acid: Lacks the ester groups but shares the core structure.
Dimethyl butanedioate: Similar ester groups but fewer carboxylic acid groups.
Tartaric acid derivatives: Share similar stereochemistry and functional groups.
Uniqueness
The uniqueness of (2r,3r)-rel-1,2,3,4-butanetetracarboxylic acid, 2,3-dimethyl ester lies in its combination of multiple carboxylic acid and ester groups, along with its specific stereochemistry
Properties
Molecular Formula |
C10H14O8 |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
(3R,4R)-3,4-bis(methoxycarbonyl)hexanedioic acid |
InChI |
InChI=1S/C10H14O8/c1-17-9(15)5(3-7(11)12)6(4-8(13)14)10(16)18-2/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)/t5-,6-/m1/s1 |
InChI Key |
FKFVPINWMGATEI-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC(=O)O)[C@@H](CC(=O)O)C(=O)OC |
Canonical SMILES |
COC(=O)C(CC(=O)O)C(CC(=O)O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.